molecular formula C22H29N3O5S2 B2522501 methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449782-45-0

methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Katalognummer: B2522501
CAS-Nummer: 449782-45-0
Molekulargewicht: 479.61
InChI-Schlüssel: ZAHKIFCUCHRWMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a synthetic small molecule characterized by a tetrahydrothieno[2,3-c]pyridine core. This bicyclic scaffold is substituted with:

  • A methyl ester at position 2.
  • A 4-(N,N-dimethylsulfamoyl)benzamido group at position 2.

The dimethylsulfamoyl moiety enhances solubility and may modulate target-binding affinity, while the tetramethyl groups likely improve lipophilicity and pharmacokinetic properties.

Eigenschaften

IUPAC Name

methyl 2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5S2/c1-21(2)12-15-16(20(27)30-7)19(31-17(15)22(3,4)24-21)23-18(26)13-8-10-14(11-9-13)32(28,29)25(5)6/h8-11,24H,12H2,1-7H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHKIFCUCHRWMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a unique thieno[2,3-c]pyridine core integrated with a sulfamoyl group. The molecular formula is C18H24N2O3SC_{18}H_{24}N_2O_3S, with a molecular weight of 356.46 g/mol. The structural complexity of this compound suggests diverse interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that require precise control over conditions such as temperature and solvent choice. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to ensure the purity and yield of the final product.

Antimicrobial Properties

Research indicates that compounds with sulfamoyl groups often exhibit antimicrobial activity. Studies have shown that methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido) derivatives can inhibit the growth of various bacterial strains. For instance:

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus20100
P. aeruginosa18100

These results suggest that the compound may possess significant antibacterial properties, warranting further investigation into its mechanisms of action.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the sulfamoyl moiety interacts with bacterial enzymes involved in folate synthesis, similar to other known sulfonamide antibiotics.

Case Studies

  • Case Study on Antibacterial Activity : A study published in Acta Pol Pharm demonstrated the efficacy of methyl sulfamoyl derivatives against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response in bacterial inhibition.
  • In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and toxicity profiles of this compound. Initial findings suggest favorable absorption characteristics and low toxicity at therapeutic doses.

Potential Applications

The unique properties of this compound position it as a candidate for further development in:

  • Antibiotic Therapy : Given its antimicrobial properties.
  • Cancer Research : Preliminary studies suggest potential anti-cancer activity.
  • Pharmaceutical Chemistry : As a scaffold for developing new drugs targeting various diseases.

Vergleich Mit ähnlichen Verbindungen

Key Structural Trends :

  • Sulfamoyl groups (e.g., dimethylsulfamoyl in the target compound) are recurrent in anti-inflammatory and antimicrobial agents .
  • Ester vs. Carboxamide : The methyl ester in the target compound may enhance membrane permeability compared to carboxamide derivatives (e.g., ).
  • Steric Modifications: Tetramethyl substitutions (target compound) likely reduce metabolic degradation versus mono-methylated analogues (e.g., ).

TNF-α Inhibition

  • Substituents like aryl carboxamides and sulfonamides correlated with enhanced potency .
  • Target Compound: The 4-(dimethylsulfamoyl)benzamido group may improve TNF-α inhibition by mimicking sulfonamide-based pharmacophores in known inhibitors .

Anti-Mycobacterial Activity

  • : 2,6-Disubstituted analogues demonstrated anti-mycobacterial activity via 3D-QSAR models (CoMFA, CoMSIA). Bulky substituents at position 2 (e.g., aryl sulfonamides) enhanced activity, aligning with the target compound’s dimethylsulfamoyl group .

Physicochemical and Pharmacokinetic Properties

  • For example, quaternary ammonium compounds with sulfonamide groups exhibit critical micelle concentrations (CMC) in the 0.4–8.3 mM range .
  • Metabolic Stability : Tetramethyl groups at positions 5 and 7 likely reduce cytochrome P450-mediated oxidation, extending half-life relative to less substituted derivatives (e.g., ).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.